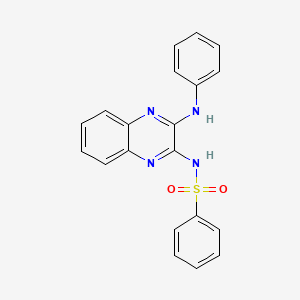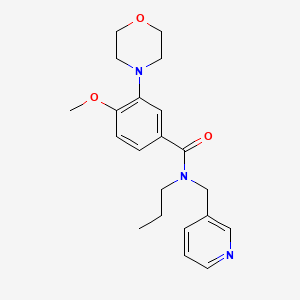![molecular formula C19H23N5O B5899755 N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine](/img/structure/B5899755.png)
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of the 4-methoxyphenyl pyrazole derivative, followed by the introduction of the second pyrazole ring through a series of condensation and cyclization reactions. The final step involves the formation of the methanamine linkage under controlled conditions, often using reducing agents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor for various chemicals.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another quaternary ammonium compound, similar to cetylpyridinium chloride, used for its antiseptic properties.
Uniqueness
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine stands out due to its dual pyrazole structure and the presence of a methoxyphenyl group, which confer unique chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-4-9-24-13-17(14(2)23-24)11-20-10-16-12-21-22-19(16)15-5-7-18(25-3)8-6-15/h4-8,12-13,20H,1,9-11H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGASJMDPZXCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(NN=C2)C3=CC=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-imidazo[1,2-a]pyrimidin-6-yl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5899698.png)

![N-[1-(hydroxymethyl)propyl]-2'-methoxy-N-(pyridin-3-ylmethyl)biphenyl-3-carboxamide](/img/structure/B5899704.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]ethanamine](/img/structure/B5899708.png)
![(2S)-1-[4-(4-methoxyphenoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B5899711.png)
![1-(4-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5899712.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5899713.png)
amine](/img/structure/B5899722.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]acetamide](/img/structure/B5899734.png)
amino]butan-1-ol](/img/structure/B5899740.png)
![N-(4-{[allyl(3-phenylprop-2-yn-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B5899747.png)
![N-(2-methoxyethyl)-2-[(2-methylprop-2-en-1-yl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5899780.png)
![(2-methoxyethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5899788.png)
